molecular formula C3H5NO2 B7888872 Propanal, 2-oxo-, 1-oxime

Propanal, 2-oxo-, 1-oxime

Cat. No. B7888872
M. Wt: 87.08 g/mol
InChI Key: OVGLVOLWBBGQHS-UHFFFAOYSA-N
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Description

Propanal, 2-oxo-, 1-oxime is a useful research compound. Its molecular formula is C3H5NO2 and its molecular weight is 87.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanal, 2-oxo-, 1-oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanal, 2-oxo-, 1-oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Insecticidal Activity : Oxime derivatives, including those derived from Propanal, 2-oxo-, 1-oxime, have been synthesized and tested for their insecticidal activity against a variety of insects. Structural variations in these compounds have been explored to examine the structure-activity relationship and compare their biological activities with known insecticides (Svendsen & Pedersen, 1987).

  • Supramolecular Structures : Research has been conducted on the crystal structure of oximes, including those related to Propanal, 2-oxo-, 1-oxime. Studies have focused on their hydrogen bonding patterns, which are important in understanding their chemical behavior and potential applications (Low et al., 2010).

  • Vaccine Development : Oxime chemistry has been utilized for bioconjugation of proteins and polysaccharides in the preparation of conjugate vaccines. This approach has proven compatible with various chemistries used in vaccine synthesis and has shown potential in simplifying vaccine synthesis and increasing yields (Lees et al., 2006).

  • Antioxidant Properties : Certain oximes, including those derived from Propanal, 2-oxo-, 1-oxime, have been investigated for their antioxidant properties. Studies have focused on their potential toxic and antioxidant properties in biological systems, highlighting their relevance in pharmacological research (Puntel et al., 2008).

  • Chemical Conversion Processes : Oxime compounds play a role in the conversion of ethylene to valuable oxygen-containing products, such as propanal, in petrochemical processes. The role of oximes in these processes underlines their importance in industrial chemistry (Gorbunov et al., 2017).

  • Organophosphate Poisoning Treatment : Oximes, including those related to Propanal, 2-oxo-, 1-oxime, have been extensively studied for their role in treating organophosphate poisoning. They are known for their ability to reactivate acetylcholinesterase inhibited by organophosphates, a key factor in the treatment of such poisonings (Worek et al., 2016).

  • Detoxification Research : Oximes have been explored for their roles in detoxification, particularly against organophosphorus-containing nerve agents and pesticides. Their reactivity and potential applications in detoxification chemistry are significant areas of research (Singh et al., 2015).

properties

IUPAC Name

1-hydroxyiminopropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLVOLWBBGQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Isonitrosoacetone
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Vapor Pressure

0.2 [mmHg]
Record name Isonitrosoacetone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21061
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Product Name

Propanal, 2-oxo-, 1-oxime

CAS RN

306-44-5, 31915-82-9
Record name 2-Oxopropanal 1-oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-44-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxopropionaldehyde 1-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623
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Record name anti-Pyruvic aldehyde 1-oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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